

An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate

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Compound of Interest

Compound Name: Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224

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Abstract

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a β -keto ester of significant interest in organic synthesis and as a precursor in the production of various pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and methodologies for its characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Molecular Structure and Properties

Methyl 3-oxo-3-phenylpropanoate possesses the chemical formula $C_{10}H_{10}O_3$ and a molecular weight of approximately 178.18 g/mol. [1][2] Its structure features a central propane chain with a ketone at the β -position relative to a methyl ester. A phenyl group is attached to the carbonyl carbon of the ketone. This arrangement of functional groups makes it a versatile intermediate in various chemical reactions.

The molecule exists in equilibrium between its keto and enol tautomers, a common characteristic of β -dicarbonyl compounds. This tautomerism can influence its reactivity and spectroscopic properties.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 3-oxo-3-phenylpropanoate** is provided in Table 1. These properties have been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2]
Molecular Weight	178.18 g/mol	[1][2]
CAS Number	614-27-7	[1]
Appearance	Colorless to yellow clear liquid	
Boiling Point	152 °C at 15 mmHg	[3]
Flash Point	105 °C	[3]
Density (Specific Gravity)	1.16 g/cm ³ (20/20 °C)	[3]
Solubility	Soluble in acetonitrile (≥10 mg/ml)	[4]
Purity	≥98% (mixture of keto & enol forms)	[4]

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of molecules. Table 2 lists several computed descriptors for **methyl 3-oxo-3-phenylpropanoate**.

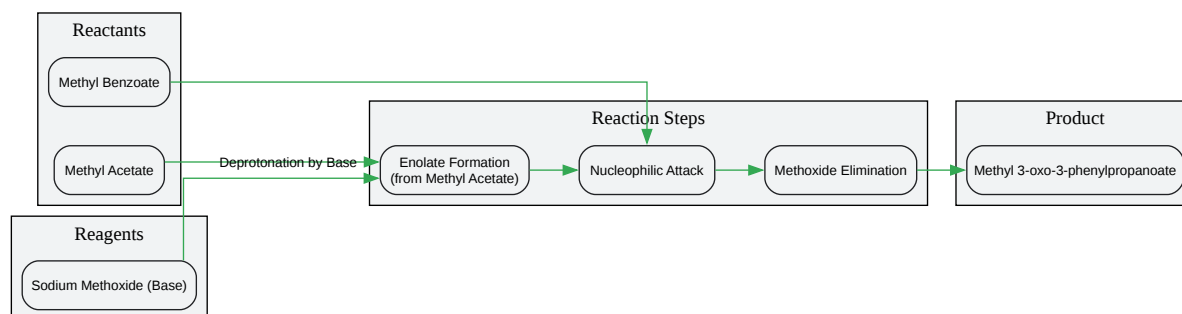
Descriptor	Value	Source(s)
IUPAC Name	methyl 3-oxo-3-phenylpropanoate	[1]
SMILES	<chem>COC(=O)CC(=O)C1=CC=CC=C1</chem>	[1]
InChI	InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3	[1]
XLogP3	1.5	[1]
Topological Polar Surface Area	43.4 Å ²	[1]
Rotatable Bond Count	4	[1]
Hydrogen Bond Acceptor Count	3	[1]

Synthesis of Methyl 3-oxo-3-phenylpropanoate

The primary method for synthesizing β -keto esters like **methyl 3-oxo-3-phenylpropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond.

Reaction Principle: Claisen Condensation

The synthesis of **methyl 3-oxo-3-phenylpropanoate** is achieved through a mixed Claisen condensation between methyl benzoate and methyl acetate. In this reaction, a strong base, such as sodium methoxide, is used to deprotonate the α -carbon of methyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl benzoate. Subsequent elimination of a methoxide ion yields the desired β -keto ester.



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Claisen condensation pathway for the synthesis of **Methyl 3-oxo-3-phenylpropanoate**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **methyl 3-oxo-3-phenylpropanoate**.

Materials:

- Methyl benzoate
- Methyl acetate
- Sodium methoxide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).
- **Reagent Addition:** Sodium methoxide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF in the reaction flask. A mixture of methyl benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) is added to the dropping funnel.
- **Reaction Execution:** The ester mixture is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by vacuum distillation to yield pure **methyl 3-oxo-3-phenylpropanoate**.

Spectroscopic Characterization

The structure and purity of the synthesized **methyl 3-oxo-3-phenylpropanoate** can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR (500 MHz, CDCl_3):^[5] The ^1H NMR spectrum shows characteristic signals for the different protons in the molecule. The presence of both keto and enol forms is often observed.

- Keto form: Signals corresponding to the methylene protons adjacent to the carbonyl groups and the methyl ester protons.
- Enol form: A signal for the vinylic proton and a broad signal for the enolic hydroxyl proton.
- Aromatic protons: A complex multiplet for the phenyl group protons.

^{13}C NMR (126 MHz, CDCl_3):^[5] The ^{13}C NMR spectrum provides information about the different carbon environments.

- Carbonyl carbons: Resonances for the ketone and ester carbonyl carbons.
- Aromatic carbons: Signals for the carbons of the phenyl ring.
- Aliphatic carbons: Resonances for the methylene carbon and the methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl 3-oxo-3-phenylpropanoate** will exhibit characteristic absorption bands.

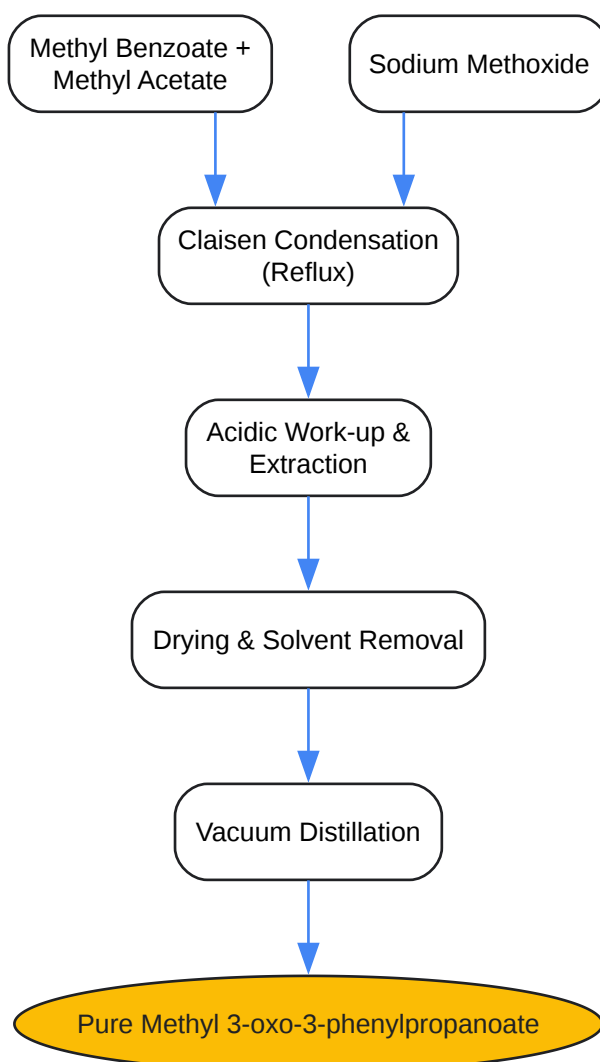
Wavenumber (cm^{-1})	Functional Group
~3060	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1745	C=O stretch (ester)
~1685	C=O stretch (ketone)
~1600	C=C stretch (aromatic)
~1200	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **methyl 3-oxo-3-phenylpropanoate**, the molecular ion peak $[M]^+$ would be observed at $m/z = 178$. The fragmentation pattern would show characteristic losses of fragments such as the methoxy group ($-OCH_3$) and the phenyl group ($-C_6H_5$).

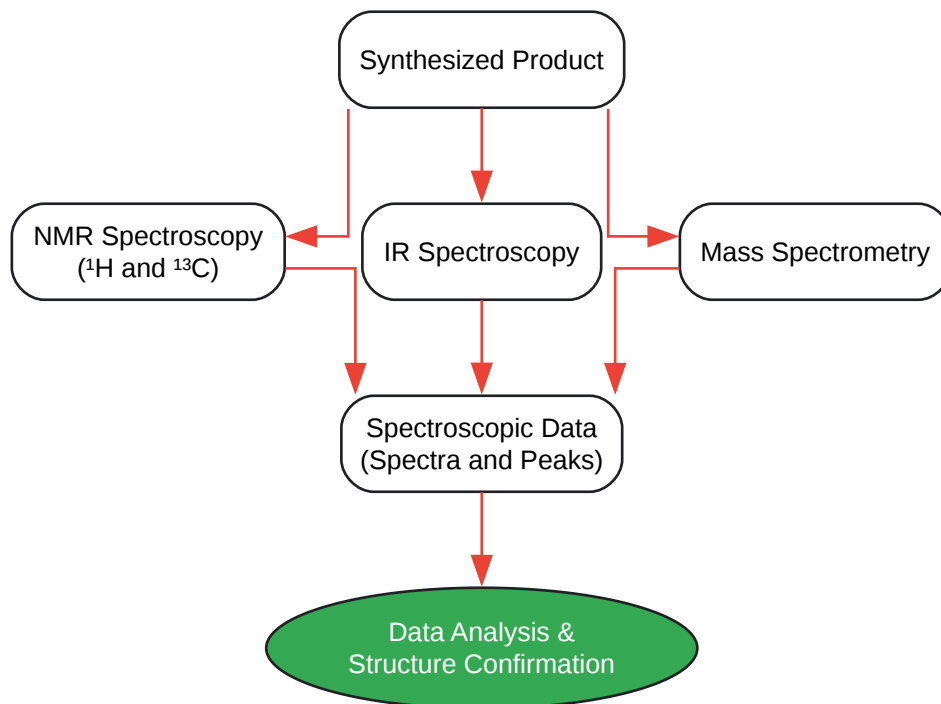
Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of **methyl 3-oxo-3-phenylpropanoate**.



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General workflow for the synthesis of **Methyl 3-oxo-3-phenylpropanoate**.



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Workflow for the spectroscopic characterization of **Methyl 3-oxo-3-phenylpropanoate**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of **methyl 3-oxo-3-phenylpropanoate**. The information presented, including the tabulated data and workflow diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The detailed experimental protocol for the Claisen condensation provides a practical basis for the laboratory preparation of this important chemical intermediate.

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